molecular formula C15H21F3O B115390 Octyl [2-(trifluoromethyl)phenyl] ether CAS No. 155056-55-6

Octyl [2-(trifluoromethyl)phenyl] ether

Cat. No.: B115390
CAS No.: 155056-55-6
M. Wt: 274.32 g/mol
InChI Key: KERRBVYEVFOYRC-UHFFFAOYSA-N
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Description

Octyl [2-(trifluoromethyl)phenyl] ether: is an organic compound with the molecular formula C15H21F3O and a molecular weight of 274.32 g/mol . It is also known as 2-(Octyloxy)benzotrifluoride. This compound is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a trifluoromethyl group. It is commonly used as a plasticizer with a high dielectric constant, making it useful in membranes for electrodes .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl [2-(trifluoromethyl)phenyl] ether typically involves the Williamson ether synthesis. This method includes the reaction of an octyl halide (such as octyl bromide) with 2-(trifluoromethyl)phenol in the presence of a base. The reaction proceeds as follows:

    Reactants: Octyl bromide and 2-(trifluoromethyl)phenol.

    Base: Commonly used bases include sodium hydroxide or potassium hydroxide.

    Solvent: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

    Conditions: The reaction mixture is heated to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Octyl [2-(trifluoromethyl)phenyl] ether is primarily based on its amphiphilic nature:

Comparison with Similar Compounds

Octyl [2-(trifluoromethyl)phenyl] ether can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of a long hydrophobic octyl chain and an electron-withdrawing trifluoromethyl group on the aromatic ring. This structure imparts distinct amphiphilic properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-octoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRBVYEVFOYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402327
Record name Octyl [2-(trifluoromethyl)phenyl] ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155056-55-6
Record name Octyl [2-(trifluoromethyl)phenyl] ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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